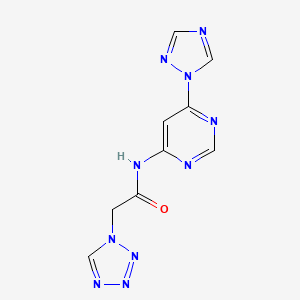![molecular formula C8H12O2 B2684132 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde CAS No. 2323044-90-0](/img/structure/B2684132.png)
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde
Übersicht
Beschreibung
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is a chemical compound with the CAS Number: 2323044-90-0 . It has a molecular weight of 140.18 and its IUPAC name is (1R,5S)-8-oxabicyclo[3.2.1]octane-3-carbaldehyde . It is in powder form .
Synthesis Analysis
The synthesis of 8-Oxabicyclo[3.2.1]octanes has been achieved through various methods. One such method involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another approach involves a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Molecular Structure Analysis
The InChI code for 8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is 1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can undergo a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . It can also undergo a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction .Physical And Chemical Properties Analysis
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde is a powder . It has a molecular weight of 140.18 and is stored at a temperature of -10 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
8-Oxabicyclo[3.2.1]octanes can be prepared enantiomerically pure via gold(i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides a new way to synthesize asymmetric 8-Oxabicyclo[3.2.1]octanes .
Synthesis of Natural Products
Chiral 8-oxabicyclo[3.2.1]octane is a common structural motif featured in many classes of natural products . These natural products often show interesting biological activities .
Anti-Tumor Reagent Synthesis
Englerin A, a potential anti-tumor reagent, is isolated from Phyllanthus engleri in Tanzania and shows selective activity to renal cancer cell lines at the nanomolar level . It contains 8-oxabicyclo[3.2.1]octane core structures .
Anti-Inflammatory Agent Synthesis
Homalomenol C, isolated from the roots of Homalomena aromatica, is reported as the bioactive component of the Vietnamese traditional medicine as an anti-inflammatory agent . It also contains 8-oxabicyclo[3.2.1]octane core structures .
Synthesis of Medium-Sized Rings
Enantioselective organocatalytic cycloadditions for the synthesis of medium-sized rings is a rapidly growing field of research . 8-Oxabicyclo[3.2.1]octanes can be used in these cycloadditions .
Synthesis of Linear Compounds
8-Oxabicyclo[3.2.1]octanes are useful synthetic intermediates in organic synthesis, which can be stereospecifically transformed into chiral monocyclic or linear compounds by means of different ring-opening reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-6-3-7-1-2-8(4-6)10-7/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGSCLSLLKZVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


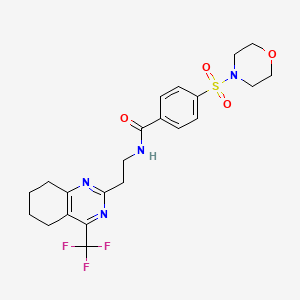
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)
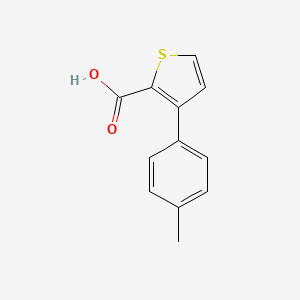


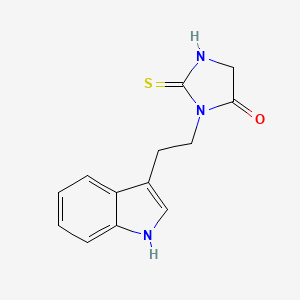
![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)
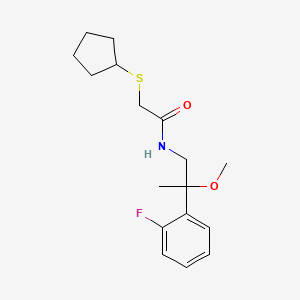
![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)
